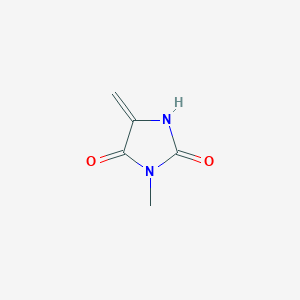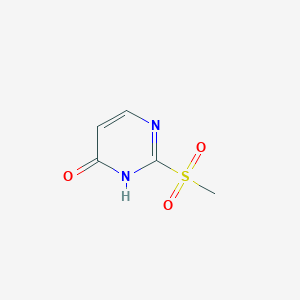
1,4-Diisopropylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diisopropylpiperazine: is an organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound is specifically substituted with isopropyl groups at the 1 and 4 positions of the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Diisopropylpiperazine can be synthesized through several methods. One common method involves the alkylation of piperazine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperazine and isopropyl halides (e.g., isopropyl bromide or isopropyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the alkylation process.
Products: The primary product is this compound, along with some side products depending on the reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1,4-Diisopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and nucleophiles are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.
科学研究应用
1,4-Diisopropylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other piperazine derivatives.
作用机制
The mechanism of action of 1,4-Diisopropylpiperazine depends on its specific application. In general, piperazine derivatives can interact with various molecular targets, including receptors and enzymes. The presence of isopropyl groups may influence the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Piperazine: The parent compound, which lacks the isopropyl substitutions.
1,4-Dimethylpiperazine: Similar structure but with methyl groups instead of isopropyl groups.
1,4-Diethylpiperazine: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness: 1,4-Diisopropylpiperazine is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these groups can lead to different properties compared to other piperazine derivatives.
属性
CAS 编号 |
21943-18-0 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC 名称 |
1,4-di(propan-2-yl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
NZIWCJIMKAWXAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


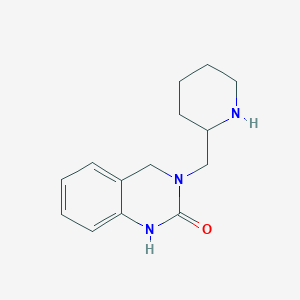
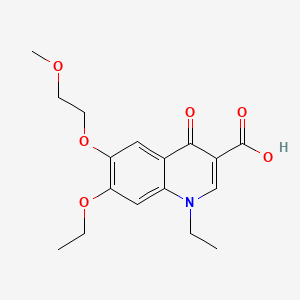
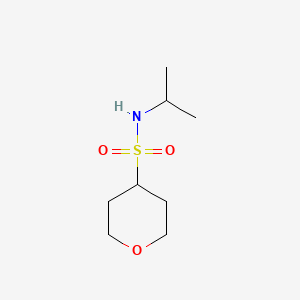
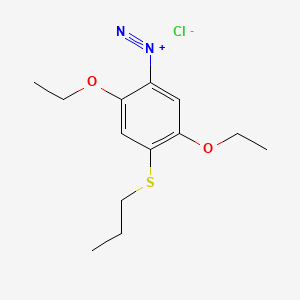
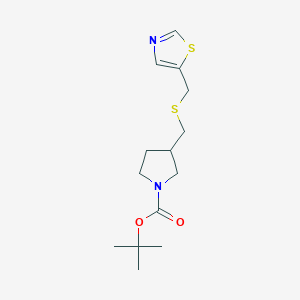
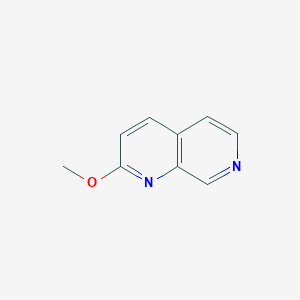
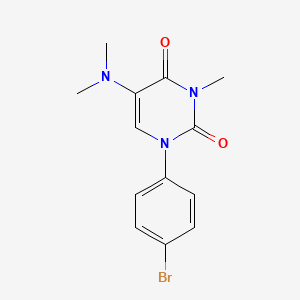
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
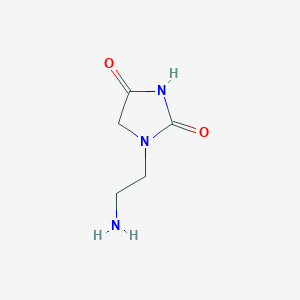
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
